Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a cyano group, an amido group, and a tert-butyl ester, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Amidation: The amido group is introduced by reacting the piperazine derivative with 3-cyclopentylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride under basic conditions.
Esterification: Finally, the tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amido and cyano groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives of the amido and cyano groups.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its amido and cyano groups may interact with enzymes and receptors, providing insights into their mechanisms of action.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The cyano and amido groups could form hydrogen bonds or other interactions with the active sites of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]morpholine-1-carboxylate: Similar structure but with a morpholine ring.
Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]pyrazine-1-carboxylate: Similar structure but with a pyrazine ring.
Uniqueness
Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate is unique due to its combination of functional groups and the piperazine ring. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry. Its structural features allow for diverse chemical modifications, enhancing its utility as a versatile intermediate.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanoylamino)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4/c1-20(2,3)28-19(27)23-10-11-24(16(12-21)14-23)18(26)13-22-17(25)9-8-15-6-4-5-7-15/h15-16H,4-11,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADGNANONZAQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)CNC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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